5-[(E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole
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Overview
Description
5-[(E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzyl and dimethyl groups. The oxazole ring is then synthesized and attached to the pyrazole ring through a series of condensation reactions. The nitro group is introduced in the final steps using nitration reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
5-[(E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials and as a precursor for manufacturing other chemical compounds.
Mechanism of Action
The mechanism of action of 5-[(E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and the heterocyclic rings play crucial roles in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A heterocyclic compound with similar biological activities and applications.
Indole: Another heterocyclic compound known for its diverse biological activities and structural similarity.
Imidazole: Shares structural features and is widely used in pharmaceuticals and other applications.
Uniqueness
5-[(E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole is unique due to its combination of a pyrazole ring with a nitro group and an oxazole ring
Properties
IUPAC Name |
5-[(E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-16(9-10-17-18(22(23)24)13(2)20-25-17)14(3)21(19-12)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSXXPJUPGAHCE-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)C=CC3=C(C(=NO3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)/C=C/C3=C(C(=NO3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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